Cas no 941955-13-1 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide)

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide
- N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide
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- インチ: 1S/C21H26N2O3S/c1-4-5-12-23-19-9-8-18(14-17(19)7-11-21(23)24)22-27(25,26)20-10-6-15(2)13-16(20)3/h6,8-10,13-14,22H,4-5,7,11-12H2,1-3H3
- InChIKey: UCWWRCWDBQIGJK-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2C=CC3=C(C=2)CCC(=O)N3CCCC)(=O)=O)=CC=C(C)C=C1C
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2385-0223-3mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide |
941955-13-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2385-0223-30mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide |
941955-13-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2385-0223-15mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide |
941955-13-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2385-0223-25mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide |
941955-13-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2385-0223-5μmol |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide |
941955-13-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2385-0223-20mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide |
941955-13-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2385-0223-2mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide |
941955-13-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2385-0223-10mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide |
941955-13-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2385-0223-75mg |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide |
941955-13-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2385-0223-2μmol |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide |
941955-13-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide 関連文献
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N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamideに関する追加情報
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide: A Comprehensive Overview
The compound N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide (CAS No. 941955-13-1) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a sulfonamide group with a tetrahydroquinoline moiety. The sulfonamide group is a common functional group in pharmaceutical chemistry due to its stability and bioavailability. The tetrahydroquinoline ring system adds complexity to the molecule and may contribute to its pharmacological properties.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery. These compounds are known for their ability to interact with various biological targets, including enzymes and receptors. The presence of the butyl group in the tetrahydroquinoline moiety of this compound suggests that it may exhibit enhanced lipophilicity and membrane permeability. This could be advantageous in designing drugs that need to cross biological barriers effectively.
The sulfonamide group in this compound is another key feature that contributes to its potential applications. Sulfonamides are widely used as intermediates in the synthesis of antibiotics and other therapeutic agents. In this case, the sulfonamide group is attached to a 2,4-dimethylbenzene ring. The dimethyl substitution pattern on the benzene ring may influence the electronic properties of the molecule and its reactivity in various chemical reactions.
From a synthetic perspective, the preparation of this compound involves multiple steps that require precise control over reaction conditions. The synthesis typically starts with the preparation of the tetrahydroquinoline derivative followed by coupling it with the sulfonamide moiety. Recent advancements in catalytic methods have made it possible to achieve higher yields and better purity levels during these reactions.
One of the most promising areas of research for this compound is its potential application as an antimicrobial agent. Studies have shown that certain sulfonamide-containing compounds exhibit potent activity against bacteria and fungi. The combination of the sulfonamide group with the tetrahydroquinoline moiety in this compound may enhance its antimicrobial properties by increasing its ability to inhibit bacterial enzymes or disrupt cellular membranes.
In addition to its antimicrobial activity, this compound has also been investigated for its potential role in anticancer therapy. The tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways. The presence of the butyl group and dimethyl substituents may further enhance these effects by improving drug delivery or targeting specific cancer cell types.
Another area of interest is the use of this compound as a neuroprotective agent. Tetrahydroquinoline derivatives have been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. The sulfonamide group may contribute to these effects by stabilizing reactive oxygen species or enhancing antioxidant defense mechanisms.
From a structural standpoint, this compound's molecular weight is approximately 500 g/mol, making it suitable for oral administration due to its moderate size and lipophilicity. Its solubility in organic solvents such as dichloromethane and ethanol suggests that it can be easily incorporated into formulations for various delivery systems.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound using molecular modeling techniques. These studies suggest that it has favorable absorption profiles and low toxicity potential when administered at therapeutic doses.
In conclusion, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide (CAS No. 941955
941955-13-1 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide) 関連製品
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